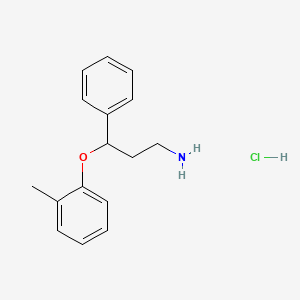

Desmethyl Atomoxetine Hydrochloride

Vue d'ensemble

Description

Desmethyl Atomoxetine Hydrochloride is a metabolite of Atomoxetine . Atomoxetine is a competitive and specific inhibitor of norepinephrine reuptake while demonstrating weak serotonin and dopamine inhibition as studied in synaptosomes of rat hypothalamus .

Molecular Structure Analysis

The molecular formula of Desmethyl Atomoxetine Hydrochloride is C16H20ClNO, and its molecular weight is 277.79 . The chemical structure of Atomoxetine Hydrochloride, from which Desmethyl Atomoxetine Hydrochloride is derived, has been studied and it crystallizes in the orthorhombic space group P 2 1 2 1 2 1 .Physical And Chemical Properties Analysis

Desmethyl Atomoxetine Hydrochloride appears as a white solid . It has a melting point of 167-170°C and should be stored at -20°C .Applications De Recherche Scientifique

Metabolic Inhibition and Induction

Desmethyl Atomoxetine, a metabolite of Atomoxetine Hydrochloride, has been studied for its potential to inhibit or induce the metabolic capabilities of selected human isoforms of cytochrome P450. The metabolites, including N-desmethylatomoxetine, were evaluated for their ability to inhibit the metabolism of probe substrates for CYP1A2, CYP2C9, CYP2D6, and CYP3A in human hepatic microsomes. The study concluded that although high therapeutic doses of Atomoxetine Hydrochloride predicted inhibition of CYP2D6 and CYP3A, in vivo studies indicated that Atomoxetine administration with substrates of CYP2D6 and CYP3A does not result in clinically significant drug interactions (Sauer et al., 2004).

Pharmacokinetics and Metabolism

The pharmacokinetics of Atomoxetine and its metabolites, including N-desmethylatomoxetine, have been a subject of research. For instance, the effect of CYP2C19 genetic polymorphisms on the pharmacokinetics of Atomoxetine and its metabolites was investigated. The study concluded that the genetic polymorphisms of CYP2C19 significantly affect the pharmacokinetics of Atomoxetine, with the poor metabolizer (PM) group showing significantly increased maximum plasma concentration and area under the plasma concentration-time curve (AUC) for Atomoxetine and 4-hydroxyatomoxetine, and decreased corresponding values for N-desmethylatomoxetine (Choi et al., 2014).

Neuropharmacological Effects

Research has also been conducted to understand the neuropharmacological effects of Atomoxetine, which indirectly involves its metabolites. One study investigated the effects of Atomoxetine on rat brain activity using pharmacological magnetic resonance imaging (phMRI). The study reported widespread negative BOLD responses in the caudate putamen and changes in brain regions associated with cortico-basal thalamic loop circuits. These findings help explain the efficacy of Atomoxetine in reducing hyperactivity observed in ADHD patients (Easton et al., 2007).

Therapeutic Drug Monitoring

Studies have also focused on therapeutic drug monitoring of Atomoxetine and its metabolites. For instance, the excretion profile of Atomoxetine and its principal metabolites, including N-desmethylatomoxetine, was studied in oral fluid and plasma of ADHD pediatric subjects. The study aimed to understand if oral fluid concentrations of the drug and its principal metabolite could be a predictor of plasma concentrations (Papaseit et al., 2013).

Orientations Futures

Personalizing atomoxetine dosage may be complex, but elucidating the best way to tailor the non-stimulant to a patient’s individual need will be achieved by combining two strategies: detailed research in linking the pharmacokinetics and pharmacodynamics in pediatric patients, and better understanding in nature and causes of ADHD, as well as environmental stressors .

Propriétés

IUPAC Name |

3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBZNZPMFOWXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661894 | |

| Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Atomoxetine Hydrochloride | |

CAS RN |

881995-46-6 | |

| Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)

![Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide)](/img/no-structure.png)